molecular formula C13H20N2OS B7500438 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one

1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one

Cat. No. B7500438
M. Wt: 252.38 g/mol
InChI Key: RBPRWGWNXTZKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has been used as a recreational drug due to its euphoric and stimulant effects. MDPV is a potent stimulant that acts on the central nervous system and has been found to have a high potential for abuse and addiction. In recent years, there has been increasing interest in MDPV due to its potential as a research tool in the field of neuroscience.

Mechanism of Action

1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration results in the stimulation of the central nervous system, which produces the euphoric and stimulant effects of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one. 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been found to have a high affinity for the dopamine transporter, which makes it a potent stimulant.
Biochemical and Physiological Effects
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a range of psychological effects, including euphoria, increased alertness, and decreased appetite. 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been found to have a high potential for abuse and addiction, which makes it a dangerous substance.

Advantages and Limitations for Lab Experiments

1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has several advantages as a research tool, including its potency and selectivity for the dopamine transporter. It has been found to produce robust effects in animal studies, which makes it a useful tool for investigating the effects of stimulants on the brain and behavior. However, 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one also has several limitations, including its potential for abuse and addiction and its lack of selectivity for other targets in the brain.

Future Directions

There are several future directions for research on 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one, including the development of new synthetic cathinones with improved selectivity and safety profiles. There is also a need for further research on the molecular mechanisms of action of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one and other synthetic cathinones. Additionally, there is a need for further research on the long-term effects of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one on the brain and behavior, as well as the potential for addiction and abuse. Finally, there is a need for further research on the potential therapeutic uses of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one and other synthetic cathinones.

Synthesis Methods

1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one is synthesized from piperonal, which is a common precursor for many synthetic cathinones. The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one involves several steps, including the reduction of piperonal to 3,4-methylenedioxyphenyl-2-nitropropene, followed by the reduction of the nitro group to an amine, and the subsequent cyclization of the amine with thiophene-2-carboxylic acid to form 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one. The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been used as a research tool in the field of neuroscience due to its ability to interact with the dopamine transporter and the norepinephrine transporter, which are important targets for many psychoactive substances. 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been found to have a high affinity for these transporters, which makes it a potent stimulant. 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been used in animal studies to investigate the effects of stimulants on the brain and behavior. It has also been used in vitro to study the molecular mechanisms of action of stimulants.

properties

IUPAC Name

1-(4-methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-14-6-2-7-15(9-8-14)13(16)4-3-12-5-10-17-11-12/h5,10-11H,2-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPRWGWNXTZKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)CCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one

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